Ethyl (E)-2-cyano-3-ethoxycrotonate

Heterocyclic synthesis Cyclocondensation Conjugate addition

Researchers synthesizing 3-cyanoquinolone libraries often lose days to in-house Knoevenagel condensation of ethyl cyanoacetate, yielding E/Z mixtures that require tedious separation before use. Ethyl (E)-2-cyano-3-ethoxycrotonate eliminates this bottleneck: a pre-formed, crystalline (E)-isomer (mp 71-73°C) with dual electrophilic and nucleophilic reactivity. - Compresses heterocycle synthesis by 1-2 steps; the β-ethoxy group serves as a leaving group during aromatization to quinolones. - Enables direct, convergent assembly of 3-cyano-2-methylquinolin-4-ones via aniline condensation/thermal cyclization. - Solid, analytically characterized (≥98% HPLC) and available in 5-25 g quantities, reducing procurement risk for CROs and medicinal chemistry labs.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 932750-29-3
Cat. No. B1594154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-2-cyano-3-ethoxycrotonate
CAS932750-29-3
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC(=C(C#N)C(=O)OCC)C
InChIInChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+
InChIKeyYKXFOGAYPIPTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity & Procurement Profile


Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 932750-29-3) is a multiply activated α,β-unsaturated ester building block with molecular formula C9H13NO3 and molecular weight 183.21 g/mol [1]. The compound exists as a white to pale yellow crystalline powder with a melting point range of 71–73°C and a boiling point of 304.6°C at 760 mmHg . Its structural architecture combines a conjugated crotonate double bond, an α-cyano electron-withdrawing group, and a β-ethoxy substituent—creating a uniquely polarized Michael acceptor system that participates in both conjugate addition and cyclocondensation chemistry . Commercial availability from major research chemical suppliers typically ranges from 5 g to 25 g quantities at 98% purity (HPLC-verified), with the product classified under UN3439 for hazardous materials shipping due to nitrile content .

Generic Substitution: Why It Fails


Substituting ethyl (E)-2-cyano-3-ethoxycrotonate with superficially similar α-cyanoacrylate or β-alkoxycrotonate analogs introduces substantial and often unpredictable changes in reaction outcome due to the compound's specific β-ethoxy substitution pattern and its (E)-geometric configuration. While ethyl cyanoacetate (CAS 105-56-6) provides an activated methylene nucleophile and ethyl 3-ethoxycrotonate (CAS 35260-93-6) offers a β-alkoxy Michael acceptor, neither molecule alone delivers the dual activation required for the tandem nucleophile-electrophile reactivity that defines ethyl (E)-2-cyano-3-ethoxycrotonate in heterocyclic syntheses [1]. The β-ethoxy substituent exerts a stereoelectronic influence on the conjugated π-system that is absent in non-ethoxylated α-cyanoacrylates, altering both regioselectivity of nucleophilic attack and the facility of subsequent cyclization steps . Procurement decisions based on structural similarity without accounting for these substitution-dependent electronic and steric parameters can lead to failed cyclocondensations, divergent product distributions, or significantly attenuated yields in downstream synthetic applications [2].

Differentiation Versus Comparator Compounds


Dual Activation for Tandem Heterocycle Assembly

Ethyl (E)-2-cyano-3-ethoxycrotonate functions as a dual electrophilic–nucleophilic synthon in one-pot quinolone syntheses, a capability not shared by its β-unsubstituted or β-methyl congeners. The β-ethoxy substituent polarizes the α,β-unsaturated system to facilitate regiospecific conjugate addition by aromatic amines, with the cyano group subsequently participating in intramolecular cyclization. The ethyl (E)-2-cyano-3-methylcrotonate analog (CAS not specified) lacks the alkoxy leaving group required for the final aromatization step, rendering it unsuitable for this tandem transformation [1].

Heterocyclic synthesis Cyclocondensation Conjugate addition

Synthetic Step Economy vs. Ethyl Cyanoacetate

While ethyl cyanoacetate serves as a versatile nucleophilic building block, its direct conversion to β-ethoxycrotonate derivatives in the user's laboratory requires additional synthetic steps (Knoevenagel condensation with triethyl orthoacetate or ethyl acetoacetate) that introduce purification burdens and batch-to-batch variability. Ethyl (E)-2-cyano-3-ethoxycrotonate eliminates this upfront synthesis, delivering a pre-activated building block with a certified commercial purity of 98% (by HPLC) and a defined melting point range of 71–73°C that facilitates identity verification and purity assessment upon receipt . The parent ethyl cyanoacetate is typically supplied at ≥98% purity (CAS 105-56-6, liquid at ambient temperature), but lacks the β-ethoxy substitution essential for the reactivity profiles described herein.

Building block procurement Synthetic efficiency Purity specification

Solid-State Handling & Characterization Advantages

Ethyl (E)-2-cyano-3-ethoxycrotonate is supplied as a white to pale yellow crystalline solid with a well-defined melting point of 71–73°C . This solid-state morphology contrasts with many structurally related α,β-unsaturated ester building blocks (e.g., ethyl 3-ethoxycrotonate, CAS 35260-93-6, which exists as a liquid at ambient temperature). The crystalline form offers tangible advantages for accurate weighing on standard analytical balances (reducing solvent entrainment errors common with viscous or volatile liquids), simpler visual inspection for purity (color change or melting point depression upon degradation), and reduced vapor pressure (0.000863 mmHg at 25°C) that minimizes inhalation exposure during handling .

Compound handling Storage stability Analytical verification

Regioselectivity in Nucleophilic Addition

The α-cyano group in ethyl (E)-2-cyano-3-ethoxycrotonate exerts a strong electron-withdrawing effect that polarizes the α,β-unsaturated system and enhances the electrophilicity of the β-carbon toward nucleophilic attack . In the absence of the α-cyano substituent (e.g., ethyl 3-ethoxycrotonate, CAS 35260-93-6), the conjugated double bond exhibits reduced electrophilic character, and nucleophilic addition proceeds with different regioselectivity or requires harsher conditions. The cyano group additionally provides a second reactive center for subsequent intramolecular cyclizations, enabling cascade reaction sequences that are unavailable with non-cyano β-ethoxycrotonates [1].

Reaction selectivity Michael addition Vinylogous reactivity

Research & Industrial Application Scenarios


3-Cyanoquinolone Pharmacophore Library Synthesis

Ethyl (E)-2-cyano-3-ethoxycrotonate serves as a direct precursor to 3-cyano-2-methylquinolin-4-ones via condensation with substituted anilines followed by thermal cyclization in refluxing Dowtherm A [1]. This application leverages the compound's unique β-ethoxy substitution, which acts as a leaving group during the aromatization step that completes the quinolone heterocycle. The 3-cyanoquinolone scaffold is established in medicinal chemistry as a privileged structure with documented activity in antibacterial, antimalarial, and kinase inhibition programs. Procurement of pre-formed ethyl (E)-2-cyano-3-ethoxycrotonate eliminates the need to synthesize and purify the requisite β-ethoxycrotonate intermediate in-house, compressing library synthesis timelines [1].

Streamlined Scale-Up of Heterocyclic Intermediates

For process chemists developing scalable routes to nitrogen-containing heterocycles, ethyl (E)-2-cyano-3-ethoxycrotonate offers a commercially available, analytically characterized building block that circumvents the Knoevenagel condensation step typically required to generate β-alkoxycrotonate intermediates from ethyl cyanoacetate. The compound's solid crystalline morphology (mp 71–73°C) facilitates accurate batch charging in kilogram-scale reactions and simplifies quality control via melting point verification [1]. Its dual electrophilic–nucleophilic reactivity profile supports convergent synthetic strategies that minimize protecting group manipulations and reduce overall step count relative to linear approaches employing simpler α,β-unsaturated ester precursors .

Reproducible Synthesis with Validated Building Block

In academic core facilities and contract research organizations (CROs) where reproducible synthetic outcomes are paramount, ethyl (E)-2-cyano-3-ethoxycrotonate provides a well-characterized starting material with defined stereochemistry (E-configuration), commercial purity of 98%, and documented reactivity in the peer-reviewed literature [1]. The compound's melting point (71–73°C) serves as a rapid identity verification parameter prior to committing valuable downstream reagents or catalysts . This level of characterization and literature precedence reduces the experimental uncertainty that often accompanies in-house synthesized intermediates, particularly when those intermediates are prepared via Knoevenagel condensations that may yield E/Z mixtures requiring chromatographic separation [1].

Functional Monomer for Conjugated Polymers & COFs

The multiply activated α,β-unsaturated ester core of ethyl (E)-2-cyano-3-ethoxycrotonate positions it as a functional monomer for conjugate addition polymerization and as a precursor to polarized π-conjugated systems. The α-cyano group imparts strong electron-withdrawing character that can be exploited to tune the optoelectronic properties of resulting polymers or covalent organic frameworks (COFs) [1]. The β-ethoxy substituent provides a site for post-polymerization functionalization or serves as a leaving group in subsequent elimination reactions that extend conjugation. Compared to simpler cyanoacrylate monomers (e.g., ethyl cyanoacrylate), the β-ethoxycrotonate framework offers enhanced steric modulation of polymer backbone geometry and potential for orthogonal reactivity at the β-position .

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